(2S)-2-amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride
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Overview
Description
(2S)-2-amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride typically involves the formation of the triazole ring through cyclization reactions. One common method is the oxidative cyclization of hydrazones using selenium dioxide . Another approach involves the use of enaminonitriles and benzohydrazides in a microwave-mediated cascade reaction .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, solvent-free conditions, and microwave-assisted synthesis to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide for cyclization , reducing agents for hydrogenation, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can yield fused triazole derivatives, while substitution reactions can introduce various functional groups into the triazole ring .
Scientific Research Applications
(2S)-2-amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins . This interaction can modulate biochemical pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another triazole derivative with similar chemical properties but different biological activities.
2-Aminothiazole: A sulfur-containing heterocycle with distinct pharmacological properties.
Benzohydrazides: Compounds used in similar synthetic routes but with different structural features.
Uniqueness
(2S)-2-amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride is unique due to its specific triazole ring structure and the presence of an amino group, which allows for diverse chemical modifications and a wide range of applications in various fields .
Properties
IUPAC Name |
(2S)-2-amino-2-(1H-1,2,4-triazol-5-yl)ethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O.2ClH/c5-3(1-9)4-6-2-7-8-4;;/h2-3,9H,1,5H2,(H,6,7,8);2*1H/t3-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLXPUOWJSPBSS-HWYNEVGZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)C(CO)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NNC(=N1)[C@@H](CO)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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